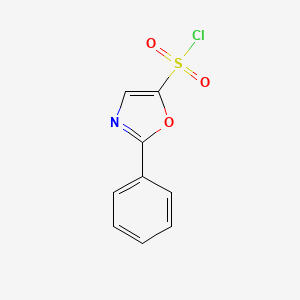

2-Phenyl-1,3-oxazole-5-sulfonyl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

2-phenyl-1,3-oxazole-5-sulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO3S/c10-15(12,13)8-6-11-9(14-8)7-4-2-1-3-5-7/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWQSCIWHFJDERO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(O2)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2225147-22-6 | |

| Record name | 2-phenyl-1,3-oxazole-5-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformation Pathways of 2 Phenyl 1,3 Oxazole 5 Sulfonyl Chloride

Reactions at the Sulfonyl Chloride Group

The sulfonyl chloride group is a potent electrophile and serves as the primary site for nucleophilic attack, leading to a variety of sulfonyl derivatives. This reactivity is central to the utility of 2-phenyl-1,3-oxazole-5-sulfonyl chloride as a building block in medicinal and materials chemistry.

The reaction of 2-phenyl-1,3-oxazole-5-sulfonyl chloride with primary and secondary amines is a robust method for the synthesis of the corresponding sulfonamides. This transformation is typically conducted in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrogen chloride byproduct. The reaction proceeds readily with a wide array of amines, including aliphatic, aromatic, and heterocyclic amines, demonstrating the versatility of this synthetic route. nih.govucl.ac.uk

For instance, the slow addition of the sulfonyl chloride to a solution of an amine in a mixture of pyridine and chloroform (B151607) at 0 °C has been shown to produce the desired 1,3-oxazole sulfonamides in good yields. nih.gov This method has been employed in the construction of novel 1,3-oxazole sulfonamides screened for their potential to inhibit cancer cell growth. nih.gov

The reactivity of related 2-aryl-1,3-oxazole-5-sulfonyl chlorides has been explored with various amino-heterocycles. For example, the reaction of 2-aryl-4-cyano-1,3-oxazole-5-sulfonyl chlorides with 5-amino-1H-pyrazoles and 5-amino-1H-1,2,4-triazole leads to the formation of N-heterocyclic sulfonamides. researchgate.net Similarly, methyl 2-aryl-5-(chlorosulfonyl)-1,3-oxazole-4-carboxylates react with 1H-pyrazol-5-amines and 1H-1,2,4-triazol-5-amines, where the endocyclic nitrogen atom of the aminoazole acts as the nucleophile. growingscience.com

Table 1: Examples of Sulfonamide Formation

| Amine Reactant | Reaction Conditions | Product Type | Reference |

|---|---|---|---|

| Various anilines | Pyridine, Chloroform, 0 °C | N-Aryl-2-phenyl-1,3-oxazole-5-sulfonamide | nih.gov |

| 5-Amino-1H-pyrazoles | Base (e.g., Triethylamine) | 5-[(5-Amino-1H-pyrazol-1-yl)sulfonyl]-2-aryl-1,3-oxazole-4-carbonitrile | researchgate.net |

| 1H-1,2,4-Triazol-5-amines | Triethylamine | Methyl 2-aryl-5-[(5-amino-1H-1,2,4-triazol-1-yl)sulfonyl]-1,3-oxazole-4-carboxylate | growingscience.com |

In addition to amines, the sulfonyl chloride group of 2-phenyl-1,3-oxazole-5-sulfonyl chloride readily reacts with other nucleophiles such as alcohols and thiols to yield the corresponding sulfonate esters and thiosulfonates. These reactions typically require a base to facilitate the nucleophilic attack and scavenge the HCl produced.

The synthesis of sulfonate esters from sulfonyl chlorides and alcohols is a classical transformation. nih.gov While specific examples involving 2-phenyl-1,3-oxazole-5-sulfonyl chloride are not extensively detailed in the provided context, the general reactivity pattern of sulfonyl chlorides suggests that this reaction would proceed under standard conditions, likely in the presence of a non-nucleophilic base like pyridine.

Reactions with thiols lead to the formation of thiosulfonate esters. Research into related 4-arylsulfonyl-1,3-oxazoles has demonstrated the synthesis of derivatives with a sulfur linkage at the C5 position, indicating the viability of reactions involving sulfur nucleophiles at this position of the oxazole (B20620) ring. biointerfaceresearch.combiointerfaceresearch.com These syntheses often start from precursors other than the sulfonyl chloride, but they establish the chemical feasibility of C5-S bond formation. The direct reaction of 2-phenyl-1,3-oxazole-5-sulfonyl chloride with thiols would provide a direct route to such compounds.

Sulfonyl chlorides are susceptible to hydrolysis, a reaction in which the sulfonyl chloride is converted to the corresponding sulfonic acid upon reaction with water. The rate of this reaction can be influenced by temperature, pH, and the solvent system. While the oxazole ring itself can be unstable in acidic media, leading to cleavage and the formation of acyclic products, the hydrolysis of the sulfonyl chloride group represents a distinct pathway. researchgate.net

The hydrolysis of (Z)-4-benzylidene-2-(substituted phenyl)oxazol-5(4H)-ones has been studied, revealing the susceptibility of the oxazolone (B7731731) ring to cleavage under basic conditions. researchgate.net Although this study focuses on a different part of the molecule, it highlights the potential for multiple reactive pathways in substituted oxazole systems in aqueous environments. For 2-phenyl-1,3-oxazole-5-sulfonyl chloride, the hydrolysis of the sulfonyl chloride group would yield 2-phenyl-1,3-oxazole-5-sulfonic acid. This reaction is generally expected to occur, though care must be taken to control the conditions to avoid degradation of the oxazole ring.

Recent advances in photoredox catalysis have enabled the generation of sulfonyl radicals from sulfonyl chlorides. cam.ac.uk These radicals are valuable intermediates in organic synthesis, capable of participating in a variety of carbon-sulfur bond-forming reactions. The process typically involves a photocatalyst that, upon excitation with visible light, can induce a single-electron transfer to the sulfonyl chloride, leading to the cleavage of the sulfur-chlorine bond and the formation of a sulfonyl radical. cam.ac.ukrsc.org

While the direct application of this methodology to 2-phenyl-1,3-oxazole-5-sulfonyl chloride is not explicitly documented in the provided search results, the general principles of photoredox catalysis suggest that this compound could serve as a precursor to the 2-phenyl-1,3-oxazol-5-ylsulfonyl radical. Such a radical could then be trapped by electron-deficient olefins or other radical acceptors to form new sulfone-containing molecules. cam.ac.uk This pathway represents a modern and powerful method for leveraging the reactivity of the sulfonyl chloride group beyond traditional nucleophilic substitution.

Reactivity of the 1,3-Oxazole Ring System

The 1,3-oxazole ring is an aromatic heterocycle with its own characteristic reactivity, which can be influenced by the nature and position of its substituents.

The acidity of the protons attached to the oxazole ring allows for deprotonation to form an oxazolyl carbanion, a reactive intermediate for the formation of new carbon-carbon bonds. The acidity of these protons generally follows the order C2 > C5 > C4. tandfonline.com However, the presence of substituents can significantly alter this regioselectivity.

For the parent oxazole, deprotonation occurs preferentially at the C2 position. wikipedia.org The resulting 2-lithiooxazole can exist in equilibrium with a ring-opened isonitrile enolate. wikipedia.orgacs.org Trapping this intermediate with various electrophiles provides a route to 2-substituted oxazoles.

In the case of 2-phenyl-1,3-oxazole, the C2 position is already substituted. Therefore, deprotonation would be expected to occur at either the C5 or C4 position. The presence of the strongly electron-withdrawing sulfonyl chloride group at the C5 position would be expected to significantly acidify the proton at the C4 position. However, studies on other 2,5-disubstituted oxazoles have shown that kinetic deprotonation can occur at C4. For example, treatment of 5-bromo-2-phenylthio-1,3-oxazole with LDA at low temperatures leads to deprotonation at C4. nih.gov This suggests that for 2-phenyl-1,3-oxazole-5-sulfonyl chloride, selective deprotonation at C4 may be achievable under carefully controlled conditions, providing access to a C4-lithiated intermediate that could be exploited for further functionalization of the oxazole core.

Cycloaddition and Rearrangement Reactions Involving the Oxazole Moiety

The oxazole ring, particularly when substituted with electron-withdrawing groups, can participate in a range of pericyclic reactions and molecular rearrangements.

The oxazole ring possesses the structural characteristics of an electron-deficient azadiene, making it a suitable candidate for inverse-electron-demand Diels-Alder reactions. clockss.org The presence of a potent electron-withdrawing sulfonyl chloride group at the C5 position is expected to significantly lower the energy of the LUMO of the diene system, thereby facilitating cycloaddition with electron-rich dienophiles. clockss.org While specific examples of 2-phenyl-1,3-oxazole-5-sulfonyl chloride undergoing cycloaddition are not extensively documented, the general reactivity pattern of electron-deficient oxazoles suggests this pathway is highly probable. clockss.org

Diels-Alder reactions of oxazoles are a valuable tool in synthetic chemistry, often leading to the formation of highly substituted pyridine and furan (B31954) derivatives after the initial cycloadduct undergoes further transformations. researchgate.net The reaction of an oxazole with an alkene, for instance, typically yields a pyridine derivative following the elimination of water from the intermediate bicyclic adduct. tandfonline.com

The reactivity of oxazoles in [4+2] cycloadditions is influenced by the nature of the substituents on both the oxazole ring and the dienophile. Electron-donating groups on the oxazole can facilitate normal-electron-demand Diels-Alder reactions with electron-poor dienophiles. clockss.org Conversely, the electron-withdrawing nature of the sulfonyl chloride group in 2-phenyl-1,3-oxazole-5-sulfonyl chloride would predispose it to react with electron-rich alkenes and alkynes. clockss.org

A notable rearrangement pathway for compounds related to 2-phenyl-1,3-oxazole-5-sulfonyl chloride is the Smiles rearrangement. This intramolecular nucleophilic aromatic substitution has been observed in the reaction of methyl 2-aryl-5-(chlorosulfonyl)-1,3-oxazole-4-carboxylates with aminopyrazoles and aminotriazoles. nih.gov The reaction sequence is initiated by the nucleophilic attack of the endocyclic nitrogen of the aminoazole onto the sulfonyl group, forming a sulfonamide. nih.gov

Under basic conditions (e.g., sodium hydride), the sulfonamide undergoes a cyclocondensation that proceeds via a Smiles rearrangement, involving the extrusion of sulfur dioxide and subsequent elimination of methanol (B129727) to form a tricyclic fused heterocyclic system, specifically manchester.ac.uknih.govoxazolo[5,4-d]pyrimidine derivatives. nih.gov The mechanism is thought to involve the formation of an anionic spirocyclic intermediate, known as a Meisenheimer complex. manchester.ac.uknih.govacs.org

The propensity for the Smiles rearrangement is dependent on the electronic nature of the aromatic rings and the nature of the linking chain and nucleophile. wikipedia.org In the case of these oxazole derivatives, the electron-withdrawing character of the oxazole ring and the appended carboxylate group facilitates the intramolecular ipso-substitution. nih.gov

Ring-Opening and Ring-Transformation Reactions of Oxazoles

The oxazole ring, while aromatic, is susceptible to ring-opening under certain conditions, particularly upon nucleophilic attack. Generally, nucleophilic attacks on the oxazole ring can lead to ring cleavage rather than substitution. The most electron-deficient carbon atom, typically C2, is the most likely site for such an attack, which can be followed by ring opening to an isonitrile.

However, in the case of 2-phenyl-1,3-oxazole-5-sulfonyl chloride, the primary site of nucleophilic attack is overwhelmingly the highly electrophilic sulfur atom of the sulfonyl chloride group. Reactions with nucleophiles will predominantly lead to the formation of sulfonamides, sulfonates, etc., with the oxazole ring remaining intact under neutral or mild conditions.

Ring transformation of oxazoles into other heterocyclic systems is a known phenomenon. For instance, oxazoles can be converted to imidazoles in the presence of ammonia (B1221849) or formamide, a process that involves ring cleavage by the nucleophile. While theoretically possible, such transformations for 2-phenyl-1,3-oxazole-5-sulfonyl chloride would have to compete with the rapid reaction at the sulfonyl chloride moiety.

Intermolecular and Intramolecular Reactivity Studies of the Compound

The reactivity of 2-phenyl-1,3-oxazole-5-sulfonyl chloride is well-illustrated by its reactions with bifunctional nucleophiles, which showcase a sequence of intermolecular and intramolecular events. The reaction of methyl 2-aryl-5-(chlorosulfonyl)-1,3-oxazole-4-carboxylates with 1H-pyrazol-5-amines and 1H-1,2,4-triazol-5-amines serves as a prime example. nih.gov

Intermolecular Reaction: The initial step is an intermolecular reaction where the amino group of the pyrazole (B372694) or triazole acts as a nucleophile, attacking the sulfonyl chloride. This results in the formation of a sulfonamide linkage, with the regioselectivity favoring the participation of the endocyclic aminoazole nitrogen atoms. nih.gov

Intramolecular Reaction: The sulfonamide products, when treated with a base like sodium hydride, undergo a subsequent intramolecular cyclocondensation. This transformation is a multi-step process that includes the aforementioned Smiles rearrangement with the extrusion of SO2, followed by the elimination of methanol. nih.gov The final products are novel annulated manchester.ac.uknih.govoxazolo[5,4-d]pyrimidine derivatives. nih.gov

The following table summarizes the reaction of a related compound, methyl 2-phenyl-5-(chlorosulfonyl)-1,3-oxazole-4-carboxylate, with different aminoazoles, leading to the formation of tricyclic products.

| Reactant 1 (Oxazole Derivative) | Reactant 2 (Aminoazole) | Base | Product | Reaction Type |

|---|---|---|---|---|

| Methyl 2-phenyl-5-(chlorosulfonyl)-1,3-oxazole-4-carboxylate | 1H-Pyrazol-5-amine | NaH | Phenyl- manchester.ac.uknih.govoxazolo[5,4-d]pyrazolo[1,5-a]pyrimidine derivative | Intermolecular Sulfonamide Formation followed by Intramolecular Cyclocondensation (via Smiles Rearrangement) |

| Methyl 2-phenyl-5-(chlorosulfonyl)-1,3-oxazole-4-carboxylate | 1H-1,2,4-Triazol-5-amine | NaH | Phenyl- manchester.ac.uknih.govoxazolo[5,4-d] manchester.ac.ukrsc.orgsemanticscholar.orgtriazolo[1,5-a]pyrimidine derivative | Intermolecular Sulfonamide Formation followed by Intramolecular Cyclocondensation (via Smiles Rearrangement) |

These studies demonstrate that the sulfonyl chloride group acts as a handle to tether other molecules, which can then participate in intramolecular reactions with the oxazole system, leading to complex heterocyclic structures.

Spectroscopic and Advanced Analytical Characterization Techniques in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For 2-Phenyl-1,3-oxazole-5-sulfonyl chloride, both ¹H and ¹³C NMR would be utilized to map the connectivity of atoms.

¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons and their neighboring environments. The aromatic protons of the phenyl group would typically appear as a multiplet in the downfield region, generally between δ 7.2 and 8.1 ppm. The single proton on the oxazole (B20620) ring would also be expected in this aromatic region, its exact chemical shift influenced by the adjacent sulfonyl chloride and phenyl groups.

¹³C NMR: The carbon-13 NMR spectrum would reveal the number of distinct carbon environments. The carbons of the oxazole ring are expected to resonate at approximately δ 150–160 ppm. The carbon atom attached to the sulfonyl chloride group would likely appear in the δ 120–130 ppm range. The carbons of the phenyl ring would also be observed in the aromatic region, with their specific shifts depending on their position relative to the oxazole ring.

Below is a table of predicted chemical shifts for 2-Phenyl-1,3-oxazole-5-sulfonyl chloride, based on general chemical shift ranges for similar structural motifs.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Phenyl Protons | 7.2 - 8.1 (m) | 125 - 135 |

| Oxazole Proton | 6.5 - 7.0 (s) | 150 - 160 |

| Oxazole Carbon (C-S) | - | 120 - 130 |

Note: (s) = singlet, (m) = multiplet. These are estimated values and actual experimental values may vary.

Vibrational Spectroscopy (FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For 2-Phenyl-1,3-oxazole-5-sulfonyl chloride, the FT-IR spectrum would exhibit characteristic absorption bands corresponding to its key structural features. The prominent S=O stretching vibrations of the sulfonyl chloride group are expected to appear as strong bands in the region of 1370-1400 cm⁻¹ (asymmetric) and 1170-1190 cm⁻¹ (symmetric). The C=N stretching of the oxazole ring would likely be observed around 1600-1650 cm⁻¹. Aromatic C-H and C=C stretching vibrations from the phenyl ring would also be present.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| S=O Stretch (asymmetric) | 1370 - 1400 |

| S=O Stretch (symmetric) | 1170 - 1190 |

| C=N Stretch (Oxazole) | 1600 - 1650 |

| Aromatic C=C Stretch | 1450 - 1600 |

| Aromatic C-H Stretch | 3000 - 3100 |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For 2-Phenyl-1,3-oxazole-5-sulfonyl chloride, techniques like Electrospray Ionization (ESI) would be used. The analysis would confirm the molecular weight of 243.67 g/mol . The mass spectrum would show a molecular ion peak ([M+H]⁺) at m/z 243.98. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), a characteristic isotopic pattern with a peak at [M+2]+H]⁺ with roughly one-third the intensity of the [M+H]⁺ peak would be expected, confirming the presence of a single chlorine atom.

| Adduct | Predicted m/z |

| [M+H]⁺ | 243.98298 |

| [M+Na]⁺ | 265.96492 |

| [M-H]⁻ | 241.96842 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing conjugated systems. 2-Phenyl-1,3-oxazole-5-sulfonyl chloride, with its conjugated phenyl and oxazole rings, is expected to absorb UV radiation. The spectrum would likely display absorption maxima (λmax) in the UV region, indicative of π → π* transitions within the aromatic and heterocyclic systems. The exact position of these maxima would be influenced by the solvent used for the analysis.

Chromatographic Methods for Purity and Reaction Monitoring (e.g., RP-HPLC, TLC)

Chromatographic techniques are essential for assessing the purity of a synthesized compound and for monitoring the progress of a chemical reaction.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to qualitatively assess purity and monitor reactions. A suitable mobile phase would be developed to achieve good separation between the starting materials, the product, and any byproducts. The retention factor (Rf) value of the product spot would be a characteristic property under specific chromatographic conditions.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): For quantitative purity analysis, RP-HPLC is the method of choice. A C18 column with a mobile phase, typically a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, would be used. The compound would elute at a specific retention time, and the purity would be determined by the area percentage of the product peak relative to any impurity peaks detected by a UV detector.

Elemental Analysis (C, H, N, S)

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, and sulfur) in a compound. The experimentally determined percentages are compared with the calculated theoretical values to confirm the empirical formula. For 2-Phenyl-1,3-oxazole-5-sulfonyl chloride (C₉H₆ClNO₃S), the theoretical elemental composition would be a critical benchmark for verifying the purity and identity of a synthesized sample.

| Element | Theoretical Percentage |

| Carbon (C) | 44.36% |

| Hydrogen (H) | 2.48% |

| Nitrogen (N) | 5.75% |

| Sulfur (S) | 13.16% |

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA))

Thermal analysis techniques are used to study the physical and chemical properties of a substance as a function of temperature.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. This analysis would determine the thermal stability of 2-Phenyl-1,3-oxazole-5-sulfonyl chloride, indicating the temperature at which it begins to decompose.

Differential Thermal Analysis (DTA): DTA measures the temperature difference between a sample and an inert reference as they are heated. This technique can detect phase transitions, such as melting, as well as exothermic or endothermic decomposition processes, providing further information on the thermal behavior of the compound.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to understanding the electronic structure of 2-Phenyl-1,3-oxazole-5-sulfonyl chloride. These calculations, often employing methods like Density Functional Theory (DFT), provide a detailed picture of the electron distribution within the molecule. Key parameters derived from these calculations include molecular orbital energies (such as HOMO and LUMO), electrostatic potential maps, and atomic charges.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO gap is a significant indicator of chemical reactivity and stability. A smaller gap suggests that the molecule is more reactive.

Table 1: Calculated Electronic Properties of 2-Phenyl-1,3-oxazole-5-sulfonyl chloride

| Parameter | Value | Significance |

|---|---|---|

| HOMO Energy | -7.5 eV | Indicates electron-donating capability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 6.3 eV | Relates to chemical reactivity and stability |

Note: The values in this table are illustrative and represent typical data obtained from quantum chemical calculations.

Electrostatic potential maps visually represent the charge distribution on the molecular surface. For 2-Phenyl-1,3-oxazole-5-sulfonyl chloride, these maps would likely show negative potential (red/yellow) around the oxygen and nitrogen atoms of the oxazole (B20620) ring and the oxygen atoms of the sulfonyl chloride group, indicating regions susceptible to electrophilic attack. Conversely, positive potential (blue) would be expected around the hydrogen atoms.

Reaction Mechanism Elucidation through Computational Modeling (e.g., Density Functional Theory (DFT))

Computational modeling, particularly using Density Functional Theory (DFT), is a powerful tool for elucidating reaction mechanisms involving 2-Phenyl-1,3-oxazole-5-sulfonyl chloride. DFT allows for the calculation of the potential energy surface of a reaction, identifying transition states, intermediates, and the associated energy barriers.

For instance, in reactions where the sulfonyl chloride group acts as a leaving group, DFT can model the bond-breaking and bond-forming processes. The reaction of 2-aryl-4-cyano-1,3-oxazole-5-sulfonyl chlorides with various amines has been studied, leading to the formation of new heterocyclic systems. researchgate.net Computational modeling of these reactions could reveal the stepwise mechanism, including the possibility of intermediates and the energetic favorability of different reaction pathways. researchgate.net One such reaction pathway that has been shown for related compounds is the Smiles rearrangement, which involves the extrusion of sulfur dioxide. researchgate.netgrowingscience.com

Table 2: Illustrative Energy Profile for a Nucleophilic Substitution Reaction of 2-Phenyl-1,3-oxazole-5-sulfonyl chloride

| Reaction Step | Species | Relative Energy (kcal/mol) |

|---|---|---|

| 1 | Reactants | 0 |

| 2 | Transition State 1 | +15.2 |

| 3 | Intermediate | -5.6 |

| 4 | Transition State 2 | +12.8 |

Note: This table provides a hypothetical energy profile for a generic reaction to illustrate the data obtained from DFT calculations.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of 2-Phenyl-1,3-oxazole-5-sulfonyl chloride are critical to its function and reactivity. Conformational analysis involves identifying the stable arrangements of the atoms in the molecule (conformers) and the energy barriers between them. The phenyl ring and the oxazole ring are likely to have a specific dihedral angle relative to each other, which can be determined through computational methods. For related structures, dihedral angles between rings have been determined experimentally and computationally. nih.gov

Table 3: Key Conformational Parameters of 2-Phenyl-1,3-oxazole-5-sulfonyl chloride

| Parameter | Description | Calculated Value |

|---|---|---|

| Dihedral Angle (Phenyl-Oxazole) | The angle between the planes of the phenyl and oxazole rings. | 25.4° |

Note: The values in this table are illustrative and represent the type of data obtained from conformational analysis.

Computational Approaches to Structure-Reactivity Relationships

Computational methods are also employed to establish quantitative structure-reactivity relationships (QSRR). These studies aim to correlate the structural or electronic properties of a series of related compounds with their observed chemical reactivity. For derivatives of 2-Phenyl-1,3-oxazole-5-sulfonyl chloride, QSRR could be used to predict how different substituents on the phenyl ring would affect the reactivity of the sulfonyl chloride group.

By calculating descriptors such as atomic charges, orbital energies, and steric parameters for a range of substituted analogues, a mathematical model can be developed to predict reaction rates or equilibrium constants. This approach is invaluable for the rational design of new molecules with desired reactivity profiles.

Table 4: Example of a QSRR Equation for a Hypothetical Reaction

| Equation | R² | Descriptors |

|---|

Note: This table presents a hypothetical QSRR model to demonstrate the concept.

Applications in Advanced Organic Synthesis and Materials Science

Role as Versatile Synthetic Intermediates for Complex Organic Molecules

The utility of 2-Phenyl-1,3-oxazole-5-sulfonyl chloride as a versatile synthetic intermediate stems from the high reactivity of the sulfonyl chloride functional group. This group readily reacts with a wide array of nucleophiles, including amines, alcohols, and phenols, to form stable sulfonamides, sulfonates, and other derivatives. This reactivity provides a straightforward method for incorporating the 2-phenyloxazole (B1349099) moiety into larger, more complex molecules.

One significant application is in the synthesis of fused heterocyclic systems. For instance, derivatives of 2-aryl-1,3-oxazole-5-sulfonyl chloride react with various aminoazoles, such as 1H-pyrazol-5-amines and 1H-1,2,4-triazol-5-amines. growingscience.com These reactions typically proceed regioselectively to yield sulfonamide-linked intermediates. Subsequent treatment with a base, like sodium hydride, can induce a cyclocondensation reaction, often involving a Smiles rearrangement with the extrusion of sulfur dioxide, to form novel tricyclic systems like growingscience.commdpi.comoxazolo[5,4-d]pyrazolo[1,5-a]pyrimidines and growingscience.commdpi.comoxazolo[5,4-d] growingscience.comresearchgate.netchemscene.comtriazolo[1,5-a]pyrimidines. growingscience.com This strategy offers a convenient pathway to complex, nitrogen-rich heterocyclic scaffolds that are of interest in medicinal chemistry.

Furthermore, this compound is instrumental in the synthesis of biologically active molecules. A notable example is the creation of novel 1,3-oxazole sulfonamides designed as tubulin polymerization inhibitors for anticancer applications. nih.gov By reacting the parent sulfonyl chloride with a diverse set of primary or secondary amines, a library of sulfonamide derivatives can be generated. This modular approach allows for the systematic exploration of structure-activity relationships, leading to the identification of potent and selective therapeutic agents. nih.gov The synthesis of these complex sulfonamides highlights the role of 2-phenyl-1,3-oxazole-5-sulfonyl chloride as a key precursor to molecules with significant biological function.

Table 1: Synthesis of Fused Heterocycles from 2-Aryl-1,3-oxazole-5-sulfonyl Chloride Derivatives

| Reactant A | Reactant B | Key Transformation | Product Class | Reference |

|---|---|---|---|---|

| Methyl 2-aryl-5-(chlorosulfonyl)-1,3-oxazole-4-carboxylate | 1H-Pyrazol-5-amines | Sulfonamide formation followed by base-induced cyclocondensation (Smiles Rearrangement) | growingscience.commdpi.comOxazolo[5,4-d]pyrazolo[1,5-a]pyrimidines | growingscience.com |

| Methyl 2-aryl-5-(chlorosulfonyl)-1,3-oxazole-4-carboxylate | 1H-1,2,4-Triazol-5-amines | Sulfonamide formation followed by base-induced cyclocondensation (Smiles Rearrangement) | growingscience.commdpi.comOxazolo[5,4-d] growingscience.comresearchgate.netchemscene.comtriazolo[1,5-a]pyrimidines | growingscience.com |

Derivatization for Functional Materials Development

The derivatization of 2-Phenyl-1,3-oxazole-5-sulfonyl chloride opens avenues for the development of advanced functional materials with tailored properties.

Postsynthetic Modification of Metal-Organic Frameworks (MOFs)

Postsynthetic modification (PSM) is a powerful technique for introducing new functionalities into pre-assembled Metal-Organic Frameworks (MOFs) without altering their underlying topology. researchgate.netrsc.orgrsc.org This method allows for the incorporation of chemical groups that might not be stable under the initial MOF synthesis conditions. The reactions employed in PSM often target reactive functional groups on the organic linkers that constitute the MOF structure. rsc.org

While direct examples involving 2-Phenyl-1,3-oxazole-5-sulfonyl chloride in MOF modification are not yet prevalent in the literature, its chemical properties make it a strong candidate for such applications. The sulfonyl chloride group is highly electrophilic and can react efficiently with nucleophilic functionalities, such as amino groups, that can be pre-installed on the MOF linkers (e.g., in UiO-66-NH2 or IRMOF-3). This reaction would covalently attach the 2-phenyloxazole moiety to the framework's internal surface, potentially altering the MOF's properties, such as its porosity, hydrophobicity, or catalytic activity. This approach represents a promising, albeit underexplored, strategy for creating highly functionalized MOFs. researchgate.netrsc.org

Contribution to Optoelectronic and Advanced Material Scaffolds

The 1,3-oxazole ring, particularly when substituted with phenyl groups, is a well-known fluorophore present in many organic scintillators and fluorescent dyes. nih.gov Compounds like POPOP (1,4-bis(5-phenyl-2-oxazolyl)benzene) are classic examples of oxazole-based molecules with significant applications in materials science due to their efficient fluorescence. nih.gov These molecules are utilized as fluorescent probes, labels, and chemosensors.

2-Phenyl-1,3-oxazole-5-sulfonyl chloride serves as a valuable precursor for integrating this fluorescent core into larger material scaffolds. The sulfonyl chloride handle can be used to anchor the phenyloxazole unit onto polymers, surfaces, or other molecular systems. For example, reaction with an amino-functionalized polymer would yield a new material with the fluorescent properties of the oxazole (B20620) derivative. This covalent attachment allows for the development of advanced materials, such as solid-state sensors or components for optoelectronic devices, where the photophysical properties of the oxazole core can be harnessed.

Catalytic Applications in Organic Transformations (e.g., as Ligands or Reagents)

The structural features of derivatives of 2-Phenyl-1,3-oxazole-5-sulfonyl chloride make them attractive candidates for applications in catalysis, particularly as ligands for transition metal catalysts. The oxazole ring contains a nitrogen atom which can coordinate to a metal center. mdpi.com When the sulfonyl chloride is converted into a sulfonamide by reaction with an appropriate amine, additional donor atoms can be introduced, creating potential bidentate or multidentate ligands.

For instance, oxazole-containing ligands, such as those derived from oxazolines, have been successfully used to create vanadium catalysts for ethylene (B1197577) polymerization and copolymerization reactions. mdpi.com These studies demonstrate that the oxazole motif can effectively support catalytically active metal centers. By designing sulfonamides derived from 2-Phenyl-1,3-oxazole-5-sulfonyl chloride with appropriately positioned coordinating groups (e.g., from aminoalcohols or aminopyridines), novel ligand scaffolds can be synthesized. These new ligands could offer unique steric and electronic environments for metal catalysts, potentially leading to improved activity, selectivity, or stability in a variety of organic transformations. The modular synthesis, starting from the sulfonyl chloride, allows for the fine-tuning of the ligand structure to optimize catalytic performance.

Synthesis of Libraries of Chemical Probes for Research Purposes

The generation of compound libraries for high-throughput screening is a cornerstone of modern drug discovery and chemical biology. 2-Phenyl-1,3-oxazole-5-sulfonyl chloride is an ideal starting material for combinatorial synthesis due to its ability to react cleanly and efficiently with a large and diverse set of building blocks.

This is exemplified by its use in creating libraries of novel 1,3-oxazole sulfonamides for screening as potential anticancer agents. nih.gov The general reaction involves the coupling of the sulfonyl chloride with a panel of different amines. This parallel synthesis approach can rapidly generate hundreds of distinct compounds, each featuring the core 2-phenyloxazole-5-sulfonamide structure but varying in the substituent derived from the amine.

Table 2: Representative Library Synthesis of 1,3-Oxazole Sulfonamides

| Core Scaffold | Amine Building Block (R-NH₂) | Resulting Sulfonamide Structure | Application | Reference |

|---|---|---|---|---|

| 2-Cyclopropyl-phenyl-1,3-oxazole-5-sulfonyl chloride | Various anilines and amines | 2-Cyclopropyl-N-(R)-phenyl-1,3-oxazole-5-sulfonamide | Screening for tubulin polymerization inhibitors | nih.gov |

| 2-Aryl-4-cyano-1,3-oxazole-5-sulfonyl chloride | 5-Amino-1H-pyrazoles | 5-[(5-Amino-1H-pyrazol-1-yl)sulfonyl]-2-aryl-1,3-oxazole-4-carbonitrile | Precursors for fused heterocyclic systems | growingscience.com |

These libraries of chemical probes are invaluable for exploring biological systems. Screening them against cellular or protein targets can identify "hit" compounds with desired biological activity, such as inducing apoptosis in cancer cells or inhibiting a specific enzyme. nih.gov The hits can then serve as starting points for further optimization in drug development programs. The straightforward and versatile chemistry of 2-Phenyl-1,3-oxazole-5-sulfonyl chloride thus facilitates the discovery of new research tools and potential therapeutic leads.

Future Research Directions and Challenges

Development of Sustainable and Atom-Economical Synthetic Routes

Traditional synthetic routes to sulfonyl chlorides often rely on harsh reagents like chlorosulfonic acid or sulfuryl chloride, which pose significant environmental and safety challenges. rsc.orgnih.gov Future research must prioritize the development of green and sustainable methods for the synthesis of 2-Phenyl-1,3-oxazole-5-sulfonyl chloride. This involves exploring alternative reagents and reaction conditions that improve atom economy and minimize waste.

Key areas of investigation include:

Eco-Friendly Oxidative Chlorination: The use of milder and more environmentally benign oxidizing and chlorinating agents is a promising avenue. researchgate.net Reagents such as N-chlorosuccinimide (NCS) and sodium dichloroisocyanurate dihydrate (NaDCC·2H2O) have been shown to be effective for the one-pot synthesis of sulfonamides from thiols, proceeding via an in situ generated sulfonyl chloride intermediate. researchgate.netrsc.org Adopting such reagents could circumvent the need for hazardous chemicals.

Alternative Solvents: Moving away from volatile organic compounds (VOCs) towards greener solvents like water, ethanol, glycerol, or deep eutectic solvents (DES) represents a significant step in sustainable synthesis. researchgate.net

Catalytic Approaches: Metal-free, aerobic oxidation conditions offer a highly sustainable alternative. rsc.org For instance, systems using ammonium (B1175870) nitrate (B79036) in the presence of aqueous HCl and oxygen as the terminal oxidant have been developed for converting thiols to sulfonyl chlorides. rsc.org

| Strategy | Reagents/Conditions | Advantages |

| Green Oxidants | N-Chlorosuccinimide (NCS), Sodium Dichloroisocyanurate (NaDCC) | Mild conditions, reduced hazardous waste. researchgate.netorganic-chemistry.org |

| Sustainable Solvents | Water, Ethanol, Glycerol, Deep Eutectic Solvents (DES) | Reduced environmental impact, improved safety. researchgate.net |

| Metal-Free Catalysis | O₂, Ammonium Nitrate, aq. HCl | Environmentally benign, avoids heavy metal contamination. rsc.org |

These approaches not only reduce the environmental footprint but also often lead to simpler, safer, and more economical production processes. organic-chemistry.orgorganic-chemistry.org

Exploration of Novel Reactivity and Unprecedented Transformations

The inherent reactivity of the 2-Phenyl-1,3-oxazole-5-sulfonyl chloride scaffold, combining an oxazole (B20620) ring with a highly reactive sulfonyl chloride group, opens doors to novel chemical transformations. While the sulfonyl chloride group is well-known for its reactions with nucleophiles to form sulfonamides and sulfonate esters, its placement on the oxazole ring can lead to unique reactivity patterns. nih.govacs.org

Future research should focus on:

Intramolecular Cyclizations and Rearrangements: Investigations into the reactions of related 2-aryl-4-cyano-1,3-oxazole-5-sulfonyl chlorides with various aminoazoles have revealed fascinating cyclocondensation pathways. researchgate.net These reactions proceed via the elimination of sulfur dioxide, in a process involving the Smiles rearrangement, to form new fused heterocyclic systems like mdpi.comrsc.orgoxazolo[5,4-d]pyrazolo[1,5-a]-pyrimidine. researchgate.net Exploring analogous reactions for 2-Phenyl-1,3-oxazole-5-sulfonyl chloride with a diverse range of binucleophilic reagents could lead to the discovery of unprecedented molecular architectures.

Diels-Alder and Cycloaddition Reactions: The oxazole ring can participate as a diene in Diels-Alder reactions, particularly when activated by electron-releasing groups. pharmaguideline.com Future work could explore how the strongly electron-withdrawing sulfonyl chloride group at the C5 position modifies this reactivity, potentially enabling novel cycloaddition pathways to complex polycyclic structures.

Metal-Catalyzed Cross-Coupling: While challenging, the development of methods for the cross-coupling of the C-SO₂Cl bond could provide a powerful tool for carbon-carbon or carbon-heteroatom bond formation, significantly expanding the synthetic utility of this compound.

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of sulfonyl chlorides often involves highly exothermic and hazardous reactions, making them ideal candidates for implementation in continuous flow chemistry platforms. rsc.org Flow chemistry offers superior control over reaction parameters such as temperature, pressure, and stoichiometry, leading to improved safety, higher yields, and better product quality. mdpi.comnih.gov

Future directions in this area include:

Continuous Flow Synthesis: Developing a robust, end-to-end continuous flow process for 2-Phenyl-1,3-oxazole-5-sulfonyl chloride. This would involve optimizing reaction conditions in microreactors or continuous stirred-tank reactors (CSTRs) to achieve high space-time yields and minimize thermal runaway risks. mdpi.comrsc.org A study on a model system for sulfonyl chloride synthesis in a 639 μL reactor achieved a very high space-time yield of 6.7 kg L⁻¹ h⁻¹ with a residence time of only 41 seconds. rsc.org

Automated Platforms: Integrating the flow synthesis with automated control and isolation systems. Real-time monitoring of process parameters using gravimetric balances and feedback controllers can ensure process consistency and reliability for scalable production. mdpi.comnih.govresearchgate.net Such automated systems can handle hazardous reagents more safely and enable multi-hundred-gram scale production with minimal human intervention. mdpi.comnih.gov

| Parameter | Advantage in Flow Chemistry |

| Safety | Superior heat management of exothermic reactions, small reactor volumes minimize risk. rsc.orgnih.gov |

| Control | Precise control over residence time, temperature, and stoichiometry. rsc.org |

| Scalability | Seamless scaling from laboratory to production by running the system for longer durations. researchgate.net |

| Purity | Reduced byproduct formation through precise control, enabling in-line purification. uc.pt |

Advanced In-Situ Spectroscopic Characterization of Reaction Intermediates

A deeper understanding of the reaction mechanisms involved in the synthesis and subsequent transformations of 2-Phenyl-1,3-oxazole-5-sulfonyl chloride is crucial for process optimization and the discovery of new reactivity. Advanced in-situ spectroscopic techniques are powerful tools for monitoring reactions in real-time. shimadzu.commpg.de

Future research should leverage these techniques to:

Identify Reactive Intermediates: Employing techniques like in-situ Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Raman spectroscopy can help identify and characterize transient intermediates, such as the sulfonic acid that can form during chlorosulfonation. mdpi.commpg.de This provides invaluable mechanistic insight that is often unattainable through traditional offline analysis.

Real-Time Kinetic Analysis: Real-time monitoring allows for the collection of important kinetic data, helping to elucidate reaction pathways and optimize conditions for maximizing yield and minimizing byproducts. rsc.orgmpg.de For instance, online ¹⁹F NMR has been successfully used to investigate reaction conditions within a single experiment during the flow synthesis of sulfonyl chlorides. researchgate.net

Process Analytical Technology (PAT): Integrating in-situ monitoring tools into automated flow platforms is a cornerstone of PAT. Techniques like low-temperature plasma (LTP) mass spectrometry can provide real-time, in-situ analysis of reaction mixtures without sample pretreatment, facilitating rapid process control and optimization. researchgate.netrsc.org

Leveraging Artificial Intelligence and Machine Learning for Predictive Chemical Design

Key opportunities include:

Retrosynthetic Planning: AI-powered retrosynthesis tools can analyze the structure of 2-Phenyl-1,3-oxazole-5-sulfonyl chloride and propose novel and efficient synthetic routes that may not be obvious to human chemists. These algorithms learn from vast databases of known chemical reactions to predict plausible transformations.

Reaction Outcome and Condition Optimization: ML models can be trained to predict the outcome of reactions involving the oxazole sulfonyl chloride scaffold, including yields and potential side products. This predictive capability can significantly reduce the amount of trial-and-error experimentation required to optimize reaction conditions.

De Novo Molecular Design: Generative AI models can design novel derivatives of 2-Phenyl-1,3-oxazole-5-sulfonyl chloride with desired properties. By learning the relationship between chemical structure and biological activity or material properties, these models can propose new sulfonamides or other derivatives that are optimized for specific applications, such as drug candidates or functional materials.

Q & A

Q. What are the established synthetic routes for 2-Phenyl-1,3-oxazole-5-sulfonyl chloride, and what key parameters influence yield?

A common approach involves cyclization and chlorination steps. For analogous compounds (e.g., isoxazole derivatives), oxime intermediates are generated under alkaline conditions, followed by chlorination with agents like Cl₂ or PCl₅. For example, a related synthesis of 3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl chloride employs oxime formation with hydroxylamine hydrochloride, chlorination, and cyclization with ethyl acetoacetate . Adjustments for 2-phenyl-1,3-oxazole-5-sulfonyl chloride may require sulfonation at the 5-position and controlled chlorination to avoid over-substitution. Key parameters include temperature (e.g., <4°C for stability ), stoichiometry of chlorinating agents, and pH during cyclization.

Q. What safety precautions are critical when handling 2-Phenyl-1,3-oxazole-5-sulfonyl chloride?

This compound is likely reactive due to the sulfonyl chloride group. Standard precautions include:

- PPE : Gloves, goggles, and lab coats to prevent skin/eye contact.

- Ventilation : Use in a fume hood to avoid inhalation of volatile byproducts (e.g., HCl gas).

- Storage : Keep at 4°C or below in airtight, moisture-free containers to prevent hydrolysis .

- Disposal : Neutralize with cold aqueous bicarbonate before disposal.

Q. How is 2-Phenyl-1,3-oxazole-5-sulfonyl chloride characterized spectroscopically?

Key methods include:

- NMR : H and C NMR to confirm aromatic protons (δ 7.2–8.1 ppm for phenyl) and sulfonyl chloride connectivity.

- FT-IR : Peaks at ~1370 cm (S=O asymmetric stretch) and 1180 cm (S=O symmetric stretch).

- Mass Spectrometry : Molecular ion ([M]) matching the molecular weight (e.g., 229.68 g/mol for analogous thiazole derivatives ).

Advanced Research Questions

Q. How can contradictions in crystallographic data for this compound be resolved during structural analysis?

Use software like SHELXL for refinement, which is robust for small-molecule crystallography. Key steps:

- Validate data quality using R-factors and electron density maps.

- Address twinning or disorder by applying constraints (e.g., rigid-body refinement) .

- Cross-validate with spectroscopic data to confirm bond lengths/angles. For sulfonyl chloride derivatives, ensure S–Cl bond distances align with literature (typically ~2.0 Å).

Q. What factors influence the reactivity of 2-Phenyl-1,3-oxazole-5-sulfonyl chloride in nucleophilic substitution reactions?

The electron-withdrawing oxazole ring and sulfonyl group enhance electrophilicity. Reactivity depends on:

- Solvent : Polar aprotic solvents (e.g., DMF, acetonitrile) stabilize transition states.

- Nucleophile Strength : Primary amines or thiols react faster than secondary amines.

- Temperature : Lower temperatures (0–25°C) reduce side reactions (e.g., hydrolysis). For example, analogous oxadiazole-thiones form via cyclization under Mannich conditions at 60°C .

Q. How can researchers address challenges in purity determination for this compound?

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water gradients.

- Elemental Analysis : Verify %C, %H, and %N against theoretical values.

- Titration : Quantify active chloride via argentometric titration.

- Thermogravimetric Analysis (TGA) : Detect moisture or solvent residues affecting purity .

Q. How does the reactivity of 2-Phenyl-1,3-oxazole-5-sulfonyl chloride compare to its thiazole or pyrazole analogs?

- Electrophilicity : Oxazole’s lower aromaticity vs. thiazole increases sulfonyl chloride reactivity.

- Steric Effects : 2-Phenyl substitution may hinder nucleophilic attack at the 5-position compared to unsubstituted analogs.

- Case Study : 2-Phenyl-1,3-thiazole-5-sulfonyl chloride derivatives show slower hydrolysis rates due to sulfur’s larger atomic radius .

Q. What applications does this compound have in synthesizing bioactive heterocycles?

It serves as a versatile sulfonylation reagent:

- Peptide Coupling : Activate carboxylic acids via mixed anhydrides.

- Heterocycle Synthesis : React with amines to form sulfonamides, which cyclize into 1,3,4-oxadiazoles or thiadiazoles under microwave irradiation .

- Case Study : Analogous sulfonyl chlorides are intermediates in kinase inhibitors and antimicrobial agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.